molecular formula C12H16N2O3 B14835243 3-Cyclopropoxy-6-isopropoxypicolinamide

3-Cyclopropoxy-6-isopropoxypicolinamide

Cat. No.: B14835243
M. Wt: 236.27 g/mol
InChI Key: XVQRXIXGQMKMAY-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-6-isopropoxypicolinamide is a chemical compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . This compound is characterized by the presence of cyclopropoxy and isopropoxy groups attached to a picolinamide core. It is primarily used in research settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-6-isopropoxypicolinamide typically involves the reaction of 3-cyclopropoxy-6-isopropoxypicolinic acid with appropriate amine derivatives under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-6-isopropoxypicolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The cyclopropoxy and isopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Cyclopropoxy-6-isopropoxypicolinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-6-isopropoxypicolinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets are still under investigation, but it is believed to influence various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of cyclopropoxy and isopropoxy groups attached to a picolinamide core. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

3-cyclopropyloxy-6-propan-2-yloxypyridine-2-carboxamide

InChI

InChI=1S/C12H16N2O3/c1-7(2)16-10-6-5-9(17-8-3-4-8)11(14-10)12(13)15/h5-8H,3-4H2,1-2H3,(H2,13,15)

InChI Key

XVQRXIXGQMKMAY-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC(=C(C=C1)OC2CC2)C(=O)N

Origin of Product

United States

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